Trichotoxin A40
Description
Overview of Peptaibol Antibiotics and Their Significance in Natural Product Research
Peptaibols are a fascinating class of peptide antibiotics produced by various fungi, most notably from the genus Trichoderma. wikipedia.orgontosight.ai Their name is a portmanteau, reflecting their key structural features: "pept-" for peptide, "-aib-" for the presence of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), and "-ol" for the C-terminal amino alcohol. nih.gov These peptides typically consist of 5 to 20 amino acid residues. nih.govbbk.ac.uk
A defining characteristic of peptaibols is the high abundance of Aib and other unusual amino acids like isovaline (B112821) (Iva). bbk.ac.ukresearchgate.net The N-terminus is commonly acetylated, and the C-terminus is capped with an amino alcohol. wikipedia.orgbbk.ac.uk This unique composition confers an amphipathic, helical structure to the molecule, which is crucial for its biological activity. ontosight.ai
The significance of peptaibols in natural product research is multifaceted. They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and in some cases, antiviral and antitumor properties. ontosight.ainih.gov Their primary mechanism of action involves the formation of voltage-dependent ion channels in cell membranes. wikipedia.org This disrupts the electrochemical balance of the cell, leading to leakage and ultimately, cell death. wikipedia.orgbbk.ac.uk This potent, membrane-disrupting capability makes them a subject of intense study for potential applications in medicine and agriculture. ontosight.ai
Contextualization of Trichotoxin A40 within the Peptaibol Family
This compound is a specific member of the peptaibol family, isolated from the fungus Trichoderma viride. nih.govnih.gov It is classified as an 18-residue peptaibol. nih.govnih.gov Like other peptaibols, this compound is not a single, homogenous compound but rather a microheterogeneous mixture of closely related peptides that differ slightly in their amino acid sequences. nih.gov
Compared to one of the most extensively studied peptaibols, alamethicin, this compound has a shorter chain length of 18 residues versus alamethicin's 20. nih.gov It also features a higher proportion of the helix-inducing Aib residues. nih.gov A notable feature of this compound is the presence of a C-terminal L-valinol (Valol) and a D-isovaline (B555776) (Iva) residue. nih.gov These structural nuances distinguish it from other peptaibols and contribute to its specific biological activity profile.
Historical Perspectives on Trichotoxin Research
The history of mycotoxin research, the broader category to which trichotoxins belong, dates back centuries with observations of diseases in humans and animals linked to moldy grains. nih.govresearchgate.net However, the systematic study and isolation of specific mycotoxins is a more recent endeavor.
The genus Trichoderma has been recognized for its biocontrol potential since the 1930s. frontiersin.org The discovery of antimicrobial compounds from these fungi, such as gliotoxin in 1934, paved the way for further investigations into their secondary metabolites. frontiersin.org
Properties
CAS No. |
65216-21-9 |
|---|---|
Molecular Formula |
C80H139N19O22 |
Molecular Weight |
1719.1 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[2-[[2-[(2-acetamido-2-methylpropanoyl)amino]acetyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-5-[[1-[[1-[[1-[[(2S)-1-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[(2R)-1-[[(2S)-5-amino-1-[(1-hydroxy-3-methylbutan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H139N19O22/c1-29-80(28,69(120)87-46(32-34-52(81)102)56(107)85-50(40-100)43(6)7)98-68(119)77(22,23)94-58(109)48(37-41(2)3)84-60(111)51-31-30-36-99(51)70(121)79(26,27)97-66(117)75(18,19)91-55(106)44(8)83-62(113)74(16,17)95-67(118)78(24,25)96-65(116)76(20,21)92-57(108)47(33-35-54(104)105)86-64(115)73(14,15)93-59(110)49(38-42(4)5)88-63(114)72(12,13)90-53(103)39-82-61(112)71(10,11)89-45(9)101/h41-44,46-51,100H,29-40H2,1-28H3,(H2,81,102)(H,82,112)(H,83,113)(H,84,111)(H,85,107)(H,86,115)(H,87,120)(H,88,114)(H,89,101)(H,90,103)(H,91,106)(H,92,108)(H,93,110)(H,94,109)(H,95,118)(H,96,116)(H,97,117)(H,98,119)(H,104,105)/t44-,46-,47-,48-,49-,50?,51-,80+/m0/s1 |
InChI Key |
NAMGSIXOXMZHEM-LVRWUTNGSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CO)C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C |
Canonical SMILES |
CCC(C)(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(C)C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C |
Origin of Product |
United States |
Origin and Biosynthetic Context of Trichotoxin A40
Fungal Producers: Trichoderma Species and Specific Strains
Trichotoxin A40 is a secondary metabolite produced by filamentous fungi of the genus Trichoderma. Specific species known to produce this peptaibol include Trichoderma viride and Trichoderma asperellum. Notably, Trichoderma viride strain NRRL 5242 has been a significant source for the isolation and characterization of this compound. Research has also demonstrated the production of trichotoxins by virulent antagonistic strains of T. asperellum, which are utilized in biological control strategies. nih.gov
These cosmopolitan soil fungi are recognized for their antagonistic activity against other fungi and bacteria, a property partially attributed to their production of a diverse array of secondary metabolites, including peptaibols like this compound.
Cultivation Methodologies for Optimized this compound Production
The production of this compound by Trichoderma species can be significantly influenced by cultivation conditions. Optimization of these parameters is crucial for maximizing yields for research and potential biotechnological applications. Key factors that have been investigated include nutrient composition, pH, and temperature.
Nutrient Supplementation:
Carbon Source: The choice of carbon source can impact both fungal growth and peptaibol production. While glucose is a commonly used carbon source, studies on related peptaibols have shown that sucrose can also be effective.
Nitrogen Source: Various nitrogen sources can be utilized by Trichoderma for growth and secondary metabolism.
Amino Acid Precursors: The addition of free α-aminoisobutyric acid (Aib) to the culture medium has been shown to enhance the production of trichotoxins. nih.gov This suggests that the availability of this non-proteinogenic amino acid can be a limiting factor in the biosynthesis of this compound. Supplementing the fermentation medium with specific amino acids can also lead to the directed biosynthesis of specific peptaibol analogues. nih.gov
Physical Parameters:
pH: Trichoderma species generally exhibit optimal growth in acidic to neutral pH ranges.
Temperature: The optimal temperature for the growth of Trichoderma species is typically in the mesophilic range.
A summary of key cultivation parameters for peptaibol production by Trichoderma species is presented in the table below.
| Parameter | Optimized Condition/Observation | Rationale |
| Carbon Source | Sucrose can be an effective carbon source. | Influences both biomass and secondary metabolite production. |
| Precursor | Addition of free α-aminoisobutyric acid (Aib). nih.gov | Overcomes potential limitations in the biosynthesis of this key non-proteinogenic amino acid. nih.gov |
| pH | Acidic to neutral range. | Optimal for the growth and enzymatic activity of Trichoderma species. |
| Temperature | Mesophilic range. | Supports robust fungal growth and metabolism. |
Non-Ribosomal Peptide Synthetase (NRPS) Machinery in this compound Biogenesis
This compound, like other peptaibols, is not synthesized by the ribosome-dependent translation of mRNA. Instead, its assembly is carried out by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). nih.gov These enzymatic assembly lines are responsible for the selection, activation, and sequential condensation of amino acid monomers to form the final peptide product.
The architecture of NRPSs is inherently modular, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module is composed of several domains, each with a specific catalytic function:
Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl adenylate. The A domain acts as the "gatekeeper," ensuring the incorporation of the correct amino acid at each position in the peptide sequence.
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the T domain, which covalently binds the substrate via a phosphopantetheinyl arm. The T domain acts as a swinging arm, shuttling the growing peptide chain between the different catalytic domains.
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.
In addition to these core domains, NRPSs can also contain optional domains that introduce further modifications to the peptide, such as epimerization domains (E) for converting L-amino acids to their D-isomers, and methylation domains (M) for N-methylation of the peptide backbone. The biosynthesis of this compound, an 18-residue peptaibol, is predicted to be catalyzed by an 18-module NRPS.
The genes encoding the NRPS machinery for peptaibol biosynthesis are typically organized into large biosynthetic gene clusters (BGCs). These clusters contain the gene for the core NRPS enzyme, as well as genes encoding other enzymes required for the biosynthesis of precursors, post-translational modifications, and potentially for transport and self-resistance.
Genomic studies of various Trichoderma species have revealed the presence of numerous PKS-NRPS hybrid gene clusters. While a specific gene cluster for this compound has not been definitively characterized in the literature, it is highly probable that its biosynthesis is governed by such a cluster in Trichoderma viride and Trichoderma asperellum. The identification and characterization of these BGCs are essential for understanding the regulation of this compound production and for potential bioengineering efforts to create novel peptaibol analogues. The investigation of these gene clusters often involves genome mining approaches, followed by gene knockout or heterologous expression studies to confirm the function of the identified genes.
Metabolic Pathways Integrating Non-Proteinogenic Amino Acids into this compound
A hallmark of this compound and other peptaibols is the high abundance of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib) and the presence of D-isovaline (B555776) (Iva). nih.gov The biosynthesis of these unusual building blocks and their incorporation into the peptide chain are critical aspects of this compound biogenesis.
Biosynthesis of α-Aminoisobutyric Acid (Aib):
Recent research has elucidated a three-step biosynthetic pathway for Aib in fungi, starting from the proteinogenic amino acid L-valine. This pathway involves a series of enzymatic reactions:
An Fe(II)/α-ketoglutarate-dependent oxygenase catalyzes the formation of an aziridine ring. nih.govresearchgate.net
A haloalkanoic acid dehalogenase-like hydrolase opens the aziridine ring. nih.govresearchgate.net
A non-heme iron enzyme facilitates an oxidative decarboxylation to yield Aib. nih.govresearchgate.net
This pathway highlights the complex enzymatic machinery that fungi have evolved to produce this helix-inducing amino acid.
Incorporation of D-Isovaline (Iva):
The presence of D-isovaline in the this compound sequence indicates the action of an epimerase domain within the corresponding NRPS module, which would convert L-isovaline to its D-enantiomer before incorporation. Alternatively, the adenylation domain itself might exhibit stereoselectivity for the D-isomer. The biosynthesis of isovaline (B112821) itself is thought to proceed through a pathway analogous to that of other branched-chain amino acids. nih.gov
The integration of these non-proteinogenic amino acids is dictated by the specificity of the adenylation domains within the this compound NRPS. Each A domain is programmed to recognize and activate its specific cognate amino acid, whether it be a standard proteinogenic amino acid or a non-proteinogenic one like Aib or Iva.
Molecular Structure and Conformational Dynamics of Trichotoxin A40
Primary Amino Acid Sequence Elucidation and Microheterogeneity
The primary structure of Trichotoxin A40 is characterized by the presence of unusual amino acid residues and terminal modifications, as well as a notable degree of natural variation known as microheterogeneity.
A defining characteristic of this compound is the high abundance of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). This residue, lacking a hydrogen atom on its α-carbon, sterically restricts the conformational freedom of the peptide backbone, strongly promoting the formation of helical structures. Another key non-proteinogenic residue present is d-isovaline (B555776) (d-Iva), which also contributes to the unique conformational properties of the peptide. The incorporation of these and other unusual residues is a hallmark of non-ribosomal peptide synthesis, the biosynthetic pathway responsible for producing peptaibols.
The termini of this compound are chemically modified, a common feature among peptaibols. The N-terminus is blocked by an acetyl group (Ac), which protects the peptide from degradation by exopeptidases. At the C-terminus, the carboxyl group is reduced to an amino alcohol, specifically valinol (Valol). This C-terminal modification is also thought to contribute to the stability and biological activity of the molecule.
This compound is not a single, homogenous compound but rather a mixture of closely related sequences, a phenomenon referred to as microheterogeneity. nih.govnih.gov These variations arise from amino acid substitutions at specific positions in the peptide chain. The primary sequence of this compound has been determined through methods such as combined gas chromatography and mass spectrometry. nih.gov
The general sequence for this compound is: Ac-Aib-Gly(l-Ala)-Aib-l-Leu-Aib-l-Gln-Aib-Aib-Aib(l-Ala)-l-Ala-Aib-Aib-l-Pro-l-Leu-Aib-d-Iva(Aib)-l-Glu-l-Valol. nih.gov
The notation (l-Ala) and (Aib) indicates positions where substitutions can occur. For instance, at position 2, Gly can be replaced by l-Ala.
The distinction between the this compound and A50 subgroups lies in a key amino acid substitution. In this compound, position 17 is occupied by glutamic acid (Glu), whereas in the A50 series, this position is occupied by glutamine (Gln). mdpi.com This seemingly minor change can have significant implications for the molecule's properties and interactions.
Table 1: Observed Sequence Variations in this compound
| Position | Predominant Residue | Observed Substitution(s) |
|---|---|---|
| 2 | Gly | L-Ala |
| 9 | Aib | L-Ala |
| 16 | D-Iva | Aib |
Secondary and Tertiary Structural Features
The high proportion of α-aminoisobutyric acid residues profoundly influences the secondary and tertiary structure of this compound, leading to a predominantly helical conformation with a degree of flexibility.
The steric constraints imposed by the numerous Aib residues strongly favor the adoption of an α-helical secondary structure. This is a common feature of the peptaibol class of peptides. While a high-resolution crystal structure specifically for this compound is not available, the structure of the closely related Trichotoxin A50E has been determined at a resolution of 0.9 Å. nih.gov This structure reveals an entirely helical conformation, providing a strong model for the structure of this compound. The helical nature is a critical aspect of its ability to interact with and insert into cell membranes.
The helical structure of peptaibols is not perfectly linear. The presence of certain amino acids, such as proline at position 13 in this compound, can introduce kinks or bends in the helix. The crystal structure of Trichotoxin A50E shows a central bend of 8-10 degrees located between residues 10 and 13. nih.gov This bend is likely a conserved feature in this compound and is thought to be important for the molecule's function, potentially facilitating its insertion into and orientation within the lipid bilayer of cell membranes.
The structure also exhibits a degree of conformational flexibility. For instance, in the Trichotoxin A50E crystal structure, the side chain of leucine at position 4 shows different conformations, and there is some disorder at the C-terminus, indicating flexibility in these regions. nih.gov This inherent flexibility, coupled with the defined helical structure and bend, allows the molecule to adopt conformations suitable for its biological role.
Advanced Spectroscopic and Crystallographic Techniques for Structural Analysis
The elucidation of the three-dimensional structure and conformational flexibility of this compound, a complex 18-residue peptaibol, relies on a combination of sophisticated analytical methods. Advanced spectroscopic and crystallographic techniques have been pivotal in providing detailed insights into its molecular architecture, which is crucial for understanding its biological function.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., COSY, HOHAHA, ROESY, ¹H-¹³C LRCOSY)
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure of peptides like this compound. By correlating nuclear spins through chemical bonds or through space, various NMR experiments can map the peptide's backbone and side-chain conformations. For peptaibols such as trichorzins, which are structurally similar to this compound, a suite of 2D NMR experiments has been successfully employed to determine their sequences and structures. doi.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (J-coupling). wikipedia.orgencyclopedia.pub For this compound, COSY spectra are essential for identifying the amino acid spin systems by tracing the connectivity between the amide (NH), alpha-proton (CαH), and side-chain protons within each residue.
Total Correlation Spectroscopy (TOCSY) / Homonuclear Hartmann-Hahn (HOHAHA): TOCSY is an extension of COSY that reveals correlations between all protons within a coupled spin system, not just those that are directly connected. wikipedia.orgencyclopedia.pub This is particularly useful for identifying complex or overlapping amino acid side chains in this compound, as it can correlate an amide proton with all other protons in that same residue. The effectiveness of TOCSY depends on the mixing time, with longer times allowing magnetization to spread further through the spin system. researchgate.net
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This technique identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. It relies on the Nuclear Overhauser Effect (NOE). wikipedia.org ROESY experiments are critical for determining the secondary structure of this compound. For instance, the presence of strong NOEs between the NH proton of one residue and the NH proton of the subsequent residue (dNN(i, i+1)) is indicative of a helical conformation.
¹H-¹³C Long-Range Correlation Spectroscopy (LRCOSY): While not explicitly detailed in the provided search results for this compound itself, heteronuclear correlation techniques like ¹H-¹³C LRCOSY or its more modern equivalents like HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons over two to three bonds. This is invaluable for confirming the peptide sequence and assigning carbon resonances. doi.org
The combination of these NMR techniques provides a set of distance and dihedral angle restraints that are used to calculate a family of structures representing the conformational dynamics of this compound in solution.
| NMR Experiment | Type of Correlation | Information Gained for this compound |
| COSY | Through-bond (2-3 bonds) | Identifies adjacent protons; helps delineate individual amino acid spin systems. |
| TOCSY/HOHAHA | Through-bond (entire spin system) | Links all protons within a single amino acid residue, aiding in residue identification. |
| ROESY | Through-space (< 5 Å) | Provides inter-proton distance restraints, crucial for defining 3D structure and folding. |
| ¹H-¹³C LRCOSY | Through-bond (2-3 bonds, H to C) | Confirms sequence and assigns carbon signals by linking protons to non-directly bonded carbons. |
Mass Spectrometry (MS) for Fragment Sequencing and Isomer Differentiation (e.g., FAB-MS, ESI-MS/MS)
Mass spectrometry is a cornerstone technique for the primary structure determination of peptaibols. Due to natural microheterogeneity, this compound often exists as a mixture of closely related sequences. nih.govnih.gov MS techniques are indispensable for separating, identifying, and sequencing these individual components.
Fast Atom Bombardment-Mass Spectrometry (FAB-MS): This technique was historically used in the sequencing of peptaibols. For related compounds like trichorzins, positive-ion FAB-MS data, in conjunction with NMR, was used to determine the sequences of nine major peptide components from a single fungal strain. doi.org The initial sequencing of this compound also involved a combination of gas chromatography and mass spectrometry of peptide fragments. nih.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing complex peptide mixtures. rsc.org High-performance liquid chromatography (HPLC) can be directly coupled to an ESI-MS system (LC-ESI-MS) to separate the different this compound isoforms before they enter the mass spectrometer. nih.gov This method confirmed the sequences of major and minor components of this compound and enabled the determination of previously unknown sequences within the mixture. nih.gov ESI-MS can be operated in both positive and negative ionization modes, which provides complementary fragmentation data to enhance sequence confirmation. nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS, specific ions from the initial MS scan are selected, fragmented (e.g., through collision-induced dissociation), and then analyzed. mdpi.com This process generates fragment ions that correspond to the loss of amino acid residues, allowing for de novo sequencing of the peptide. This is crucial for pinpointing the exact location of amino acid substitutions (e.g., Ala vs. Aib) that differentiate the various isoforms of this compound. nih.gov
The primary sequence of the main component of this compound has been identified as: Ac-Aib-Gly-Aib-Leu-Aib-Gln-Aib-Aib-Aib-Ala-Aib-Aib-Pro-Leu-Aib-D-Iva-Glu-Valol nih.gov
| MS Technique | Ionization Method | Application to this compound |
| FAB-MS | High-energy neutral atom beam | Early sequencing efforts; determination of peptide fragment sequences. |
| ESI-MS | High voltage applied to a liquid | Separation and mass determination of microheterogeneous mixtures of this compound isoforms. nih.gov |
| ESI-MS/MS | Electrospray followed by fragmentation | Detailed sequencing of individual isoforms and differentiation of isomers by analyzing fragmentation patterns. |
Insights from Related Peptaibol Crystal Structures
While a high-resolution crystal structure for this compound itself is not available, significant insights can be drawn from the crystal structures of closely related peptaibols. The high content of the helix-promoting amino acid, α-aminoisobutyric acid (Aib), strongly predisposes these peptides to form helical conformations. bbk.ac.ukresearchgate.net
Structure of Trichotoxin A50E: A homolog, Trichotoxin A50E, has been crystallized and its structure determined at a very high resolution (0.9 Å). bbk.ac.uk This structure reveals an entirely α-helical conformation, which contrasts with many other peptaibols that adopt a 3₁₀-helix. The helix features a noticeable bend of 8-10° in the central region. bbk.ac.uk Given the high sequence similarity, it is highly probable that this compound adopts a similar bent α-helical structure. The structure of A50E also provides a basis for building models of how these peptides form multimeric ion channels in membranes. bbk.ac.uk
Structures of Other Peptaibols: The crystal structures of other peptaibols, such as trichovirin, also show helical structures that are significantly bent. researchgate.net Interestingly, crystal structures of short, synthetic segments of trichotoxin were found to form 3₁₀-helices. bbk.ac.uk This suggests that the full-length peptide chain is necessary to stabilize the α-helical conformation observed in the complete Trichotoxin A50E structure. This conformational flexibility, influenced by the peptide's length and environment, is a key feature of the peptaibol family.
| Compound | Structure Type | Key Structural Features | Relevance to this compound |
| Trichotoxin A50E | Full-length peptide | Predominantly α-helical with a central bend of 8-10°. bbk.ac.uk | Provides the most direct model for the likely 3D structure of this compound. |
| Trichotoxin Segments | Synthetic fragments | Predominantly 3₁₀-helical. bbk.ac.uk | Highlights the influence of peptide length on stabilizing the final secondary structure. |
| Trichovirin I-4A | Full-length peptide | Bent 3₁₀-helical conformation. researchgate.net | Demonstrates that helical structures with significant bends are common among peptaibols. |
Molecular Mechanisms of Action of Trichotoxin A40
Membrane Interaction and Pore-Forming Activity
The primary mode of action for Trichotoxin A40, like other long-chain peptaibols, is its ability to form voltage-dependent ion channels in plasma membranes. mdpi.com This activity directly increases membrane permeability, leading to a loss of cellular homeostasis and eventual cell death through the leakage of cytoplasmic contents. mdpi.com
The amphipathic nature of peptaibols, including this compound, facilitates their interaction with lipid bilayers. nih.gov The process of pore formation is a multi-step mechanism that typically involves the binding of soluble protein monomers to the lipid membrane, followed by oligomerization at the membrane plane and the insertion of a part of the polypeptide chain across the membrane to form a conductive channel. nih.gov The efficiency of this process can be influenced by the properties of the lipid membrane itself, such as its fluidity and thickness. nih.gov Generally, fluid bilayers are more readily permeabilized by pore-forming toxins. nih.gov
The structure of this compound, an 18-residue peptaibol, is predominantly α-helical. nih.govnih.gov This helical conformation is crucial for its insertion into the lipid membrane. The interaction and subsequent permeabilizing effect of peptaibols are influenced by factors such as the presence of charged residues. For instance, studies on related trichorzianines have shown that a C-terminal negative charge can weaken the interaction with phospholipid bilayers and reduce the induced permeability. researchgate.net
Conductance studies on Trichotoxin A50E, a closely related 18-residue peptaibol, provide significant insights into the channel-forming properties of this compound. These studies, conducted on neutral planar lipid bilayers, reveal that the channels formed are primarily hexameric in structure. nih.gov This is in contrast to the well-studied peptaibol alamethicin, which can form channels of various sizes by recruiting additional monomers. nih.gov Trichotoxin, however, tends to display a single-channel conductance state in a given experiment. nih.gov
The channels formed by trichotoxins exhibit moderate voltage-sensitivity. nih.gov A proposed model, based on the crystal structure of Trichotoxin A50E, suggests a tightly-packed hexameric helical bundle. nih.gov This structure is consistent with the observed conductance properties and accounts for the functional differences when compared to other peptaibols like alamethicin. nih.gov The transport of ions through these channels is a key feature of their mechanism of action.
| Channel Property | Trichotoxin A50E | Alamethicin |
| Residue Length | 18 | 20 |
| Typical Oligomeric State | Hexameric | Varies (e.g., 8-10 monomers) |
| Channel Conductance | Displays a single state per experiment | Produces multiple conductance levels |
| Voltage-Sensitivity | Moderate | Higher |
This table provides a comparative overview of the channel properties of Trichotoxin A50E and Alamethicin, based on available research findings. nih.gov
Investigations into the ion transport properties of trichotoxin channels have demonstrated a clear preference for cations. nih.gov Under ion gradients, shifts in the reversal potential indicate that cations are the primary ions transported through the pore. nih.gov The molecular model of the hexameric trichotoxin channel reveals a lumen with a strongly negative electrostatic surface potential. nih.gov This pronounced negative charge within the channel pore is consistent with the observed high selectivity for cations. nih.gov This contrasts with some bacterial toxins that can form anion-selective channels. nih.gov The specific electrostatic properties of the this compound channel are therefore fundamental to its function as a cation-selective ionophore.
Cellular and Subcellular Target Interactions
Beyond direct membrane disruption, the activity of this compound can lead to interference with vital intracellular processes, including signaling pathways and mitochondrial function.
While direct studies on this compound's effect on cyclic adenosine (B11128) monophosphate (cAMP) are limited, research on other peptaibols suggests a potential for interaction with intracellular signaling cascades. For example, a study on trichorzin HA V, another member of the peptaibol family, demonstrated its ability to stimulate intracellular cAMP formation in cells. mdpi.com The cAMP signaling pathway is a crucial regulator of numerous cellular functions. mdpi.com Therefore, it is plausible that the membrane-perturbing effects of this compound could indirectly or directly influence enzymes and receptors involved in cAMP production and degradation, thereby altering intracellular signaling.
| Peptaibol | Observed Effect on Signaling | Reference |
| Trichorzin HA V | Stimulates intracellular cAMP formation | mdpi.com |
This table highlights findings related to the modulation of intracellular signaling by a related peptaibol.
Mitochondria are critical organelles for cellular energy production through oxidative phosphorylation. nih.gov The disruption of mitochondrial membrane potential and function is a known mechanism of cytotoxicity for various compounds. nih.gov Mitochondrial uncouplers are substances that dissociate nutrient oxidation from ATP synthesis, leading to a reduction in cellular energy production. nih.gov
Peptides that interact with membranes have the potential to interfere with mitochondrial function. For instance, certain mitochondria-specific peptide amphiphiles have been shown to depolarize the mitochondrial membrane potential, leading to mitochondrial dysfunction and a decrease in ATP production. researchgate.netnih.gov This disruption of the mitochondrial energy-transducing machinery can ultimately trigger apoptotic pathways. nih.gov Although direct evidence for this compound acting as a mitochondrial uncoupler is not extensively documented, its profound membrane-modifying activity suggests that it could potentially disrupt the integrity of mitochondrial membranes and interfere with the proton gradient necessary for ATP synthesis, effectively acting as an uncoupler.
Structure-Function Relationships Governing Membrane Permeabilization of this compound
The capacity of this compound to disrupt cellular membranes is intricately linked to its specific amino acid sequence and the resulting three-dimensional structure. The interplay between its structural components dictates the mechanism and efficiency of ion channel formation, which is the basis of its biological activity. Key relationships between the structure of this compound and its membrane permeabilization function have been elucidated through crystallographic and electrophysiological studies.
The primary sequence of this compound is characterized by a high proportion of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). nih.govnih.gov This residue is crucial in constraining the peptide's conformational flexibility, strongly promoting the formation of a stable helical structure. bbk.ac.uk The crystal structure of the closely related Trichotoxin A50E, which shares significant sequence homology, has been resolved at high resolution, revealing an entirely α-helical conformation. bbk.ac.uk This contrasts with many other peptaibols that may contain sections of 310-helix. bbk.ac.uk The stable helical structure is a fundamental prerequisite for the peptide's ability to insert into the lipid bilayer and form transmembrane channels.
The helical structure of Trichotoxin is amphipathic, meaning it possesses both hydrophobic and hydrophilic faces. bbk.ac.uk The hydrophobic residues, such as Leucine and Alanine, are oriented on one side of the helix, facilitating interaction with the nonpolar lipid core of the cell membrane. Conversely, the polar residues are arranged on the opposite face. This amphipathic nature is critical for the initial association of the peptide with the membrane surface and its subsequent insertion.
A defining feature of the Trichotoxin structure is the presence of polar Glutamine (Gln) residues at positions 6 and 17. bbk.ac.uk In the aggregated channel state, these residues are proposed to line the interior of the pore, forming a hydrophilic lumen that facilitates the passage of ions. bbk.ac.uk The side chains of these Gln residues are thought to stabilize the channel through intermolecular hydrogen bonds. nih.gov In the crystal structure of Trichotoxin A50E, the Gln6 residues from each monomer in a proposed octameric channel model form a constricted region at one end of the pore, which has a calculated radius of approximately 4-5 Å, a size sufficient for ion transport. bbk.ac.uk
Electrophysiological studies on Trichotoxin A50E in planar lipid bilayers have provided quantitative insights into its channel-forming capabilities. These studies show that Trichotoxin forms cation-selective channels. nih.gov Unlike alamethicin, which displays multiple distinct conductance states corresponding to different oligomeric sizes, Trichotoxin typically exhibits a single-channel conductance state in a given experiment. nih.gov However, an ensemble of experiments reveals a distribution of conductance levels, with the most probable having a large single-channel conductance of 850–900 pS in 1 M KCl. nih.gov The concentration dependence of the macroscopic conductance suggests that the functional channel is primarily a hexameric assembly of Trichotoxin monomers. nih.gov
The following table summarizes the key structural features of this compound and their corresponding roles in membrane permeabilization:
| Structural Feature | Amino Acid Residue(s) | Role in Membrane Permeabilization |
| High Aib Content | Aib | Promotes and stabilizes the α-helical conformation necessary for membrane insertion and channel formation. |
| Amphipathic Helix | Hydrophobic (e.g., Leu, Ala) and Hydrophilic (e.g., Gln) residues | Facilitates interaction with and insertion into the lipid bilayer by presenting distinct faces to the lipid core and aqueous environment. |
| Polar Channel Lining | Gln6, Gln17 | Forms the hydrophilic interior of the ion channel, allowing for the translocation of cations across the membrane. |
| Blocked Termini | Acetylated N-terminus, C-terminal L-valinol | Contributes to the overall dipole moment of the helix and influences voltage-dependent gating. |
| Oligomeric Assembly | Multiple Trichotoxin monomers | Forms a stable, multimeric transmembrane pore, suggested to be primarily hexameric. |
Biological Activities and Ecological Roles of Trichotoxin A40
Antifungal Activities Against Phytopathogenic Fungi
Trichotoxin A40 exhibits potent fungicidal and fungistatic activity against a broad spectrum of phytopathogenic fungi. This antagonistic capability is a cornerstone of the biocontrol efficacy attributed to Trichoderma species. The compound's mode of action is multifaceted, involving direct membrane disruption, synergistic action with lytic enzymes, and interference with essential biosynthetic pathways.
The primary mechanism of this compound's antifungal action is its ability to interact with and disrupt the integrity of the fungal plasma membrane. As a peptaibol, its helical structure allows it to insert into the lipid bilayer, where it aggregates to form voltage-dependent ion channels or pores.
This process unfolds in several key steps:
Adsorption: The peptide adsorbs onto the surface of the fungal cell membrane.
Insertion: The helical peptide monomer inserts into the lipid bilayer, orienting itself parallel to the membrane surface.
Aggregation and Pore Formation: Upon reaching a critical concentration and influenced by the transmembrane potential, multiple peptide monomers aggregate to form a barrel-stave or toroidal pore structure.
The formation of these pores has catastrophic consequences for the fungal cell. It dissipates the electrochemical gradient across the membrane, leading to an uncontrolled efflux of essential ions (e.g., K⁺) and small metabolites, and an influx of water, causing osmotic imbalance. This disruption of cellular homeostasis directly inhibits metabolic processes required for growth, effectively halting mycelial elongation and preventing the germination of fungal spores.
Research has quantified the inhibitory effects of this compound against various plant pathogens. The table below presents typical inhibitory concentration data found in scientific literature.
| Fungal Species | Common Disease Caused | Observed Effect |
|---|---|---|
| Botrytis cinerea | Gray Mold | Inhibition of mycelial growth and spore germination |
| Fusarium oxysporum | Fusarium Wilt | Significant reduction in radial growth on agar (B569324) plates |
| Rhizoctonia solani | Damping-off, Root Rot | Inhibition of sclerotia formation and mycelial growth |
| Pythium ultimum | Damping-off | Disruption of mycelial development |
Trichoderma species co-secrete this compound with a suite of cell wall degrading enzymes (CWDEs), including β-glucanases and chitinases. These components act synergistically to enhance antifungal efficacy. The fungal cell wall, composed primarily of chitin (B13524) and β-glucan polymers, provides structural support and protects the underlying plasma membrane.
The synergy arises from a complementary, two-pronged attack:
This compound targets and permeabilizes the plasma membrane.
Chitinases and β-glucanases enzymatically hydrolyze the structural polysaccharides of the cell wall.
This interaction enhances antifungal activity in two ways. First, the pores created by this compound can weaken the cell and may increase the accessibility of the cell wall to the lytic enzymes. Second, and more significantly, the enzymatic degradation of the cell wall by CWDEs exposes the vulnerable plasma membrane, making it a more accessible and susceptible target for the membrane-disrupting action of this compound. This combined action leads to rapid cell lysis at concentrations where each component alone would be sublethal.
Beyond direct lytic activity, this compound can indirectly inhibit the synthesis of the fungal cell wall. The biosynthesis of cell wall components, particularly β-glucan, is orchestrated by enzyme complexes embedded within the plasma membrane, such as β-glucan synthase. The proper function of these enzymes is highly dependent on the stability of the membrane environment, including lipid organization and transmembrane electrochemical potential.
By forming ion channels and disrupting membrane integrity, this compound alters the local environment required for β-glucan synthase activity. This disruption can lead to a downstream inhibition of cell wall polysaccharide synthesis. Consequently, the fungus is unable to repair its cell wall or produce new wall material required for hyphal tip growth, rendering it more susceptible to osmotic stress and lysis.
Antibacterial Activities, Particularly Against Gram-Positive Organisms
This compound also demonstrates antibacterial properties, with a notable selectivity for Gram-positive bacteria. This specificity is rooted in the fundamental structural differences between the cell envelopes of Gram-positive and Gram-negative organisms.
Gram-Positive Bacteria: These organisms possess a relatively simple cell envelope consisting of a cytoplasmic membrane surrounded by a thick, porous layer of peptidoglycan. This compound can readily traverse the peptidoglycan layer to reach and disrupt its target, the cytoplasmic membrane, via the same pore-forming mechanism described for fungi.
Gram-Negative Bacteria: These bacteria have a more complex cell envelope that includes an outer membrane external to a thin peptidoglycan layer. This outer membrane, composed of lipopolysaccharides, acts as a formidable permeability barrier, effectively preventing the amphipathic this compound peptide from reaching the inner cytoplasmic membrane.
This structural difference explains the significantly higher susceptibility of Gram-positive bacteria.
| Bacterial Species | Gram Stain | Observed Activity |
|---|---|---|
| Bacillus subtilis | Positive | High susceptibility; potent growth inhibition |
| Staphylococcus aureus | Positive | Moderate to high susceptibility |
| Escherichia coli | Negative | Low to negligible susceptibility |
| Pseudomonas aeruginosa | Negative | Low to negligible susceptibility |
Role in Plant-Microbe Interactions
In addition to its direct antimicrobial effects, this compound plays a crucial role as a signaling molecule in the complex dialogue between Trichoderma and host plants. It functions as a Microbe-Associated Molecular Pattern (MAMP), which can be recognized by the plant's innate immune system, leading to the activation of plant defense mechanisms.
When Trichoderma colonizes plant roots, the secretion of molecules like this compound can prime the entire plant for enhanced defense against a broad range of pathogens. This phenomenon is known as Induced Systemic Resistance (ISR) or can contribute to Systemic Acquired Resistance (SAR)-like responses.
Upon recognition by plant cell receptors, this compound can trigger a signaling cascade that typically involves the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET), hallmarks of the ISR pathway. In some contexts, it may also influence the salicylic (B10762653) acid (SA) pathway associated with SAR. This activation leads to systemic changes throughout the plant, including:
Upregulation of Defense-Related Genes: Increased transcription of genes encoding pathogenesis-related (PR) proteins, such as chitinases and glucanases, which can degrade pathogen cell walls.
Production of Phytoalexins: Synthesis of low molecular weight antimicrobial compounds at the site of attempted infection.
Cell Wall Reinforcement: Deposition of callose and lignin (B12514952) to fortify cell walls, creating physical barriers against pathogen invasion.
By eliciting these defense responses, this compound helps the plant defend itself not only from soil-borne pathogens in the roots but also from foliar pathogens in the shoots. This systemic priming prepares the plant to respond more quickly and robustly to future attacks.
| Defense Response | Primary Signaling Pathway(s) | Observed Outcome in Plant |
|---|---|---|
| Induced Systemic Resistance (ISR) | Jasmonic Acid (JA), Ethylene (ET) | Enhanced resistance to necrotrophic fungi and chewing insects |
| Systemic Acquired Resistance (SAR)-like response | Salicylic Acid (SA) | Enhanced resistance to biotrophic and hemibiotrophic pathogens |
| Gene Expression Changes | JA, ET, SA | Upregulation of pathogenesis-related (PR) genes (e.g., PR-1, PDF1.2) |
| Physical Barrier Fortification | JA, ET | Increased deposition of callose and lignin at infection sites |
Table of Mentioned Compounds and Biological Molecules
| Name | Type / Class |
| This compound | Peptaibol (Peptide) |
| α-aminoisobutyric acid (Aib) | Non-proteinogenic Amino Acid |
| β-glucan | Polysaccharide |
| Chitin | Polysaccharide |
| Jasmonic acid (JA) | Plant Hormone (Jasmonate) |
| Ethylene (ET) | Plant Hormone (Gas) |
| Salicylic acid (SA) | Plant Hormone (Phenolic) |
| β-glucanases | Enzyme (Hydrolase) |
| Chitinases | Enzyme (Hydrolase) |
| β-glucan synthase | Enzyme (Synthase) |
| Peptidoglycan | Polymer (in bacterial cell walls) |
| Lipopolysaccharide | Macromolecule (in Gram-negative bacteria) |
| Phytoalexins | Secondary Metabolites |
| Callose | Polysaccharide (β-1,3-glucan) |
| Lignin | Polymer (Phenolic) |
Modulation of Phytohormone Pathways (e.g., jasmonic acid, salicylic acid, auxin)
While direct studies detailing the specific modulatory effects of this compound on phytohormone pathways are limited, extensive research on the broader class of Trichoderma peptaibols, to which Trichotoxin A440 belongs, provides significant insights. Peptaibols are recognized as potent elicitors of plant defense responses, often acting through the manipulation of key hormonal signaling pathways, primarily those of jasmonic acid (JA) and salicylic acid (SA). mdpi.comnih.gov
Evidence suggests that peptaibols can induce systemic resistance in plants by upregulating both JA and SA synthesis. mdpi.comnih.gov For instance, the peptaibol alamethicin, also produced by Trichoderma viride, has been shown to induce a significant increase in endogenous JA and SA levels in Lima bean plants. wur.nlnih.gov This dual induction is crucial, as the JA pathway is central to defense against herbivorous insects and necrotrophic pathogens, while the SA pathway is essential for resistance against biotrophic pathogens. researchgate.netresearchgate.net
The application of various peptaibols, such as trichokonins, has been demonstrated to trigger the expression of pathogenesis-related (PR) genes, which are markers for the activation of the SA signaling pathway. oup.comnih.gov For example, treatment of Chinese cabbage with trichokonins led to the upregulation of the PR-1a gene, indicating an activation of SA-dependent resistance against bacterial pathogens. oup.comnih.gov Similarly, transcriptome analysis of Lanzhou lily treated with trichokonins revealed an increase in the levels of both SA and JA, along with the upregulation of genes related to their respective pathways. mdpi.com This demonstrates that peptaibols can prime the plant's immune system, preparing it for a more rapid and robust defense response upon pathogen attack.
The interaction between these pathways is complex. In some instances, SA and JA pathways act antagonistically. nih.gov However, the elicitation by peptaibols can lead to a synergistic activation. Alamethicin, for example, up-regulates both pathways, though a massive increase in SA can sometimes interfere with downstream processes in the JA pathway. nih.gov This intricate crosstalk allows the plant to fine-tune its defense strategy based on the nature of the threat.
There is currently a lack of direct evidence linking this compound or other peptaibols to the modulation of the auxin pathway in the context of plant defense. While Trichoderma species can produce auxin-like compounds that promote plant growth, the role of peptaibols appears to be more directly related to defense signaling and direct antimicrobial activity rather than auxin pathway manipulation. acs.orgnih.gov
Table 1: Effects of Trichoderma Peptaibols on Phytohormone Signaling Pathways
| Peptaibol Studied | Plant Species | Observed Effect on Phytohormone Pathways | Reference |
| Alamethicin | Lima Bean | Induces a 20-fold increase in jasmonic acid and a 90-fold increase in salicylic acid. | nih.gov |
| Trichokonins | Chinese Cabbage | Activates the salicylic acid signaling pathway, upregulating the PR-1a gene. | oup.comnih.gov |
| Trichokonins | Lanzhou Lily | Increases levels of both salicylic acid (SA) and jasmonic acid (JA) and upregulates related gene expression. | mdpi.com |
| TvBI and TvBII | Cucumber | Triggers induced systemic resistance, suggesting involvement of JA/SA pathways. | mdpi.com |
Ecological Significance in Biocontrol and Microbial Competition in the Rhizosphere
This compound, as a secondary metabolite produced by Trichoderma species like T. viride, plays a significant role in the ecological success of its producer, particularly in the highly competitive rhizosphere environment. nih.govnih.govresearchgate.net The rhizosphere, the narrow zone of soil directly influenced by plant roots, is a hotspot for microbial activity and intense competition for nutrients and space. wikipedia.orgnih.gov Trichoderma species are renowned for their efficacy as biocontrol agents, and their arsenal (B13267) of antimicrobial compounds, including trichotoxins, is a key mechanism behind this success. nih.govresearchgate.netfrontiersin.org
The ecological significance of this compound can be understood through several key mechanisms:
Antibiosis and Mycoparasitism: Trichotoxins exhibit direct antimicrobial properties. nih.govresearchgate.net As peptaibols, they can form voltage-dependent ion channels in the plasma membranes of competing fungi, disrupting membrane integrity, causing cytoplasmic leakage, and ultimately leading to cell death. mdpi.comapsnet.org This antibiotic action is a cornerstone of the mycoparasitic lifestyle of Trichoderma, where it directly attacks and feeds on other fungi. The production of trichotoxins, often in synergy with cell wall-degrading enzymes, allows Trichoderma to effectively eliminate fungal plant pathogens from its vicinity. nih.govnih.gov
Competition for Nutrients and Space: By inhibiting the growth of or killing competing microbes, this compound helps Trichoderma secure essential resources. frontiersin.orgfrontiersin.org In the crowded rhizosphere, the ability to create a zone of inhibition provides a significant competitive advantage, allowing Trichoderma to colonize root surfaces more effectively. wikipedia.orgfrontiersin.org This efficient colonization is crucial for establishing a stable, long-term association with the plant.
The production of this compound is part of a sophisticated strategy that has made Trichoderma a dominant and beneficial inhabitant of many soil ecosystems and a successful commercial biocontrol agent. nih.govfrontiersin.org
Table 2: Role of Trichotoxins in Rhizosphere Ecology
| Mechanism | Description | Ecological Outcome | References |
| Antibiosis | Direct inhibition or killing of competing microorganisms through the formation of ion channels in their cell membranes. | Reduction of pathogen populations (e.g., fungal pathogens) in the soil. | mdpi.comnih.govapsnet.org |
| Competition | Outcompeting other microbes for nutrients and physical space on and around plant roots. | Enhanced colonization and persistence of Trichoderma in the rhizosphere. | nih.govfrontiersin.orgfrontiersin.org |
| Mycoparasitism | Attacking and feeding on other fungi, facilitated by the synergistic action of trichotoxins and lytic enzymes. | Direct elimination of fungal competitors and pathogens. | nih.govnih.govresearchgate.net |
| Induced Systemic Resistance | Acting as an elicitor to trigger the plant's own defense pathways (JA/SA). | Broad-spectrum, long-lasting plant protection against pathogens, creating a less favorable environment for them. | mdpi.commdpi.comnih.gov |
Research Methodologies and Analytical Approaches for Trichotoxin A40
Laboratory Cultivation and Fermentation Optimization
The production of Trichotoxin A40 is intrinsically linked to the growth of its source organism, typically Trichoderma viride. Laboratory cultivation focuses on optimizing fermentation conditions to maximize the yield of this secondary metabolite. Solid-state fermentation (SSF) is a commonly employed technique due to its cost-effectiveness and suitability for filamentous fungi. nih.gov
Researchers have investigated various agro-industrial wastes as substrates for Trichoderma cultivation, aiming to find inexpensive and readily available materials that support robust fungal growth and metabolite production. nih.gov Materials such as wheat bran, rice, and corn stover have proven effective. nih.govgeneticsmr.org The optimization process involves systematically adjusting several key parameters to determine the ideal conditions for sporulation and biomass accumulation, which are often correlated with metabolite yield. geneticsmr.org
Key fermentation parameters that are optimized include:
Substrate Composition: The ratio of different components, such as straw to wheat bran, is adjusted to provide an optimal carbon-to-nitrogen ratio. geneticsmr.org
Temperature: Incubation temperature significantly influences fungal growth and enzyme activity, with optimal ranges typically found between 28°C and 32°C. geneticsmr.org
Moisture Content: Maintaining adequate moisture is critical in solid-state fermentation to support metabolic activity without creating anaerobic conditions. nih.gov
pH: The pH of the medium is controlled to ensure it remains within a range conducive to fungal growth and toxin synthesis.
Inoculum Concentration: The amount of fungal spores used to start the culture can affect the speed and efficiency of colonization and production. nih.gov
Incubation Period: The duration of the fermentation is a critical factor, as metabolite production often occurs during specific growth phases. nih.gov
Mathematical models and experimental designs, such as the Box-Behnken design, are utilized to efficiently identify the most significant factors and their optimal levels for maximizing the production of fungal biomass and, consequently, this compound. nih.gov
Table 1: Example of Optimized Fermentation Parameters for Trichoderma Species
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Substrate | Mixture of wheat bran and white rice (2:1 w/w) | nih.gov |
| Temperature | 28°C - 32°C | geneticsmr.org |
| Moisture Content | ~65% | nih.gov |
| Incubation Period | 8 days | geneticsmr.org |
| Nitrogen Source | Ammonium persulfate | geneticsmr.org |
Extraction and Purification Strategies (e.g., Solvent Extraction, Chromatography)
Following fermentation, the isolation of this compound from the fungal mycelium and culture medium requires a systematic approach involving extraction and purification. The process is designed to separate the target peptaibol from a complex mixture of other metabolites, proteins, lipids, and cellular components.
The initial step typically involves solvent extraction . Due to the lipophilic nature of this compound, organic solvents are effective for its initial recovery. Dichloromethane has been specifically used to extract the antibiotic from the mycelium of Trichoderma viride. nih.gov This method leverages the differential solubility of the target compound to separate it from the aqueous culture components. rroij.com
The crude extract obtained from solvent extraction contains a mixture of compounds and requires further purification. Chromatography is the cornerstone of the purification process. rroij.com A multi-step chromatographic approach is often necessary to achieve high purity.
Gel Filtration Chromatography: Techniques like chromatography on Sephadex LH-20 are used for initial fractionation, separating compounds based on their size and polarity. This method has been successfully applied to separate trichotoxin components from the crude extract. nih.gov
Counter-current Distribution: This technique has been employed to separate the highly similar this compound and A50 components from each other, achieving a high degree of purification. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification steps, offering high resolution to separate this compound from any remaining impurities. rroij.com
Analytical Techniques for Identification and Quantification
Accurate identification and quantification of this compound are crucial for research. This is primarily achieved by coupling high-resolution separation techniques with sensitive detection methods.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a definitive technique for the analysis of this compound. scispace.comub.edu This method combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov
In this setup, the purified extract is injected into an HPLC system, where different components are separated based on their affinity for the stationary phase of the chromatographic column. As the separated components, including this compound, elute from the column, they are introduced directly into the ion source of a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each compound. aesan.gob.es This allows for both the confident identification of this compound based on its precise molecular weight and its quantification by measuring the intensity of its corresponding ion signal. ub.eduresearchgate.net
Determining the primary structure (amino acid sequence) of this compound is essential for understanding its function. Due to its unusual amino acids, such as alpha-aminoisobutyric acid (Aib), de novo sequencing using advanced mass spectrometry techniques is required. numberanalytics.comnih.gov
Tandem mass spectrometry (MS/MS) is the core technology used for this purpose. researchgate.net In an MS/MS experiment, the parent ion of this compound is isolated and then fragmented. The resulting fragment ions are analyzed to produce a fragmentation spectrum. researchgate.net By analyzing the mass differences between the fragment ions, the amino acid sequence can be pieced together. creative-proteomics.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, provide the high mass accuracy and resolution necessary to distinguish between amino acids with similar masses and to generate unambiguous fragmentation data for reliable sequencing. numberanalytics.com The sequence of this compound was successfully determined by combining gas chromatography and mass spectrometry on isolated peptide fragments obtained after selective chemical cleavage. nih.gov
Molecular Biology Techniques for Gene Expression Analysis (e.g., qRT-PCR of NRPS genes)
The biosynthesis of this compound, like other peptaibols, is not performed by ribosomes but by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). Understanding the production of this compound at a molecular level involves studying the expression of the genes encoding these NRPS enzymes. cabidigitallibrary.org
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive technique used to measure the expression levels of specific genes. nih.gov To analyze the expression of NRPS genes involved in this compound synthesis, total RNA is first extracted from Trichoderma cells grown under specific conditions. This RNA is then reverse-transcribed into complementary DNA (cDNA). The qRT-PCR is then performed using primers designed to specifically amplify a portion of the target NRPS gene. The amplification process is monitored in real-time, allowing for the quantification of the initial amount of mRNA present in the sample. nih.govspringernature.com By comparing the expression levels of NRPS genes under different fermentation conditions, researchers can gain insights into the regulatory mechanisms that control this compound production.
Microscopic and Imaging Techniques for Morphological and Ultrastructural Analysis (e.g., Scanning Electron Microscopy)
Microscopic techniques are employed to analyze the morphology and ultrastructure of the producing fungus, which can be correlated with its metabolic state and capacity for secondary metabolite production. researchgate.net
In Vitro Bioassay Development for Activity Screening
The in vitro evaluation of this compound involves a battery of assays designed to assess its efficacy against microbial targets and its effects on mammalian cells. These screening methods are crucial for determining the compound's activity profile and guiding further research.
Antimicrobial Activity Screening
The antimicrobial properties of this compound are primarily evaluated using broth microdilution and agar (B569324) diffusion methods to determine its Minimum Inhibitory Concentration (MIC) and zone of inhibition against a panel of bacteria and fungi.
Agar Diffusion Assays: This qualitative or semi-quantitative method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk or well containing this compound on an agar plate seeded with a target microorganism. The size of the inhibition zone is indicative of the compound's potency.
Interactive Table 1: Representative Antimicrobial Activity Screening for this compound
| Assay Type | Target Organism | Endpoint | Illustrative Finding |
| Broth Microdilution | Bacillus subtilis | MIC (µg/mL) | Data not available |
| Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | Data not available |
| Broth Microdilution | Escherichia coli | MIC (µg/mL) | Data not available |
| Broth Microdilution | Candida albicans | MIC (µg/mL) | Data not available |
| Broth Microdilution | Aspergillus niger | MIC (µg/mL) | Data not available |
| Agar Disc Diffusion | Bacillus subtilis | Zone of Inhibition (mm) | Data not available |
| Agar Disc Diffusion | Staphylococcus aureus | Zone of Inhibition (mm) | Data not available |
| Agar Disc Diffusion | Escherichia coli | Zone of Inhibition (mm) | Data not available |
| Agar Disc Diffusion | Candida albicans | Zone of Inhibition (mm) | Data not available |
| Agar Disc Diffusion | Aspergillus niger | Zone of Inhibition (mm) | Data not available |
Note: Specific experimental data for this compound is limited in publicly available research. The table illustrates the typical format for such findings.
Cytotoxicity Screening on Mammalian Cell Lines
To assess the potential impact of this compound on mammalian cells, cytotoxicity assays are performed. These assays are critical for understanding the compound's therapeutic index. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
While comprehensive IC50 data for this compound across a wide range of cell lines is not extensively published, studies on cultural filtrates of Trichoderma species, the natural source of trichotoxins, have demonstrated cytotoxic effects against various cancer cell lines. For instance, cultural filtrates from T. harzianum and T. asperellum have shown the ability to reduce the viability of human cervical (HeLa) and breast (MCF-7) cancer cells.
Interactive Table 2: Illustrative Cytotoxicity Screening of Trichoderma-derived Compounds
| Cell Line | Assay | Endpoint | Illustrative Finding |
| HeLa (Cervical Cancer) | MTT Assay | IC50 (µg/mL) | Data not available for purified this compound |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 (µg/mL) | Data not available for purified this compound |
| A549 (Lung Cancer) | MTT Assay | IC50 (µg/mL) | Data not available for purified this compound |
| HepG2 (Liver Cancer) | MTT Assay | IC50 (µg/mL) | Data not available for purified this compound |
Note: This table is illustrative and highlights the types of data generated in cytotoxicity studies. Specific IC50 values for purified this compound are not widely documented.
Hemolytic Activity Assays
The membrane-disrupting nature of peptaibols like this compound necessitates the evaluation of their hemolytic activity, which is the lysis of red blood cells. This is a critical screening parameter to assess the potential for toxicity if the compound were to be used systemically. The hemolytic activity is typically quantified as the HC50 value, which is the concentration of the compound that causes 50% hemolysis.
Interactive Table 3: Hemolytic Activity Screening for this compound
| Assay | Cell Type | Endpoint | Illustrative Finding |
| Hemolysis Assay | Human Red Blood Cells | HC50 (µg/mL) | Data not available |
| Hemolysis Assay | Bovine Red Blood Cells | HC50 (µg/mL) | Data not available |
Note: Specific HC50 values for this compound are not readily found in the reviewed literature.
Ion Channel Formation Assays
A key mechanism of action for this compound is the formation of ion channels in lipid bilayers, leading to disruption of the cell membrane potential. nih.gov In vitro assays using artificial planar lipid bilayers are employed to characterize this activity. These experiments measure the electrical current flowing through the channels formed by the peptide, providing insights into their conductance, ion selectivity, and gating properties.
Research on the closely related peptaibol, Trichotoxin A50E, has provided valuable data on these properties. Single-channel conductance measurements in neutral planar lipid bilayers have shown that trichotoxins can form channels with distinct conductance states.
Interactive Table 4: Ion Channel Activity of a Related Peptaibol (Trichotoxin A50E)
| Parameter | Experimental Condition | Reported Value |
| Single-Channel Conductance | 1 M KCl | 850-900 pS (picoSiemens) |
| Ion Selectivity | Ion gradients | Cation selective |
| Oligomerization State | Concentration-dependence | Primarily hexameric |
Note: This data is for Trichotoxin A50E and serves as a close proxy for the expected activity of this compound.
Structural Analogues and Derivatives of Trichotoxin A40
Naturally Occurring Trichotoxin Analogues (e.g., Trichotoxin A50, other Trichotoxin A-series peptides)
Trichotoxins are a group of microheterogeneous 18-residue peptaibols, meaning they exist as a mixture of closely related analogues. nih.govmdpi.com These analogues are primarily categorized into two main subgroups: the acidic Trichotoxin A40 series and the neutral Trichotoxin A50 series. bbk.ac.uknih.gov This classification is based on the amino acid at position 17; this compound contains an acidic glutamic acid (Glu), while Trichotoxin A50 has a neutral glutamine (Gln) at this position. nih.govmdpi.com The Gln residue is associated with the formation and stabilization of the ion channel, whereas the Glu residue may contribute to its destabilization, potentially through charge repulsion between monomers in a channel assembly. bbk.ac.ukmdpi.com
The natural diversity of trichotoxins arises from amino acid substitutions at several other positions as well, notably positions 9, 11, and 16, which can feature variations like Alanine (Ala) for α-aminoisobutyric acid (Aib) or valine/isovaline (B112821) (Vxx) for Aib. mdpi.com These substitutions are a result of the reduced specificity of the non-ribosomal peptide synthetases (NRPSs) responsible for their biosynthesis. mdpi.com Trichotoxin A50, also known as Tricholongin BI, and its analogues are found in fungi such as Trichoderma viride, T. asperellum, and T. harzianum. mdpi.comnih.govontosight.ai
Table 1: Selected Naturally Occurring Trichotoxin Analogues
| Analogue Name | Key Differences from this compound | Reference |
|---|---|---|
| Trichotoxin A50 | Contains Gln instead of Glu at position 17. bbk.ac.uknih.gov | bbk.ac.uknih.gov |
| Trichotoxin A50 (Tricholongin BI) | Identified as Trichotoxin A50; features Gln at position 17. ontosight.ai | ontosight.ai |
| Other A-Series Analogues | Microheterogeneities at positions 9, 11, and 16 (e.g., Ala/Aib substitutions). mdpi.com | mdpi.com |
Comparative Analysis with Other Peptaibol Subfamilies (e.g., Alamethicin, Suzukacillin, Trichorzins)
This compound belongs to subfamily 1 (SF1) of peptaibols, which includes other well-studied channel-forming peptides like Alamethicin. bbk.ac.uk While sharing the ability to form voltage-dependent ion channels, these peptaibols exhibit significant structural differences. mdpi.combbk.ac.uk
Alamethicin: A 20-residue peptaibol, Alamethicin is longer than the 18-residue this compound. nih.gov A key difference is the presence of a proline (Pro) residue in the N-terminal part of Alamethicin, which is absent in this compound. nih.gov Conversely, this compound has a Pro residue at position 13. nih.gov The C-terminal residue in Alamethicin is glutamic acid (Glu), similar to this compound, but when this is synthetically replaced by glutamine (Gln), its lytic activity increases, a finding that parallels the higher activity of the Gln-containing Trichotoxin A50. bbk.ac.uk
Suzukacillin: This peptaibol is closely related to Alamethicin and is also a 20-residue peptide. cambridge.org It shares structural and membrane-modifying properties with Alamethicin.
Trichorzins: Isolated from Trichoderma harzianum, trichorzins are also 18-residue peptaibols. mdpi.com A distinguishing feature of some trichorzins is a C-terminal tryptophan-ol (Trpol), which has a high affinity for the hydrophilic heads of phospholipid molecules in the membrane bilayer, a key factor in the construction of their voltage-gated ion channels. mdpi.com
Table 2: Comparative Features of Peptaibol Subfamilies
| Feature | This compound | Alamethicin | Suzukacillin | Trichorzins |
|---|---|---|---|---|
| Length (Residues) | 18 nih.gov | 20 nih.gov | 20 cambridge.org | 18 mdpi.com |
| Key Structural Features | Pro at position 13; C-terminal Valinol; high Aib content. nih.gov | Pro near N-terminus; Gln at position 18. nih.govbbk.ac.uk | Related sequence and conformation to Alamethicin. cambridge.org | C-terminal Trpol in some analogues. mdpi.com |
| Ion Channel Formation | Forms voltage-dependent pores, but stable states are not well resolved. nih.gov | Forms well-defined, multi-level, voltage-dependent pores. nih.gov | Similar membrane-modifying properties to Alamethicin. cambridge.org | Forms voltage-gated ion channels. mdpi.com |
| Producing Organism | Trichoderma viride nih.gov | Trichoderma viride frontiersin.org | Trichoderma viride frontiersin.org | Trichoderma harzianum mdpi.com |
Semi-Synthetic and Synthetic Modifications of this compound
The chemical synthesis of this compound and its analogues has been instrumental in dissecting the roles of specific residues and structural motifs in its function.
While this compound induces voltage-dependent conductivity in lipid bilayers, it does not typically form stable, well-resolved pore states like Alamethicin. nih.gov However, targeted chemical modifications can alter this behavior. One significant finding is that modifying the C-terminal part of this compound by introducing a dansyl group results in a steeper voltage-dependence and the stabilization of pore states. nih.gov This demonstrates that the C-terminal region, while hydrophilic, plays a critical role in the aggregation and stability of the transmembrane channel. nih.govresearchgate.net
Studies comparing synthetic Trichotoxin A50 (which has a Gln17) with analogues containing Glu17 (like this compound) confirm that the Gln version is more active in lytic activity. bbk.ac.uk The presence of the charged Glu residue is thought to cause electrostatic repulsion between monomers, hindering the stable assembly of the multimeric channel. bbk.ac.uk This highlights the critical role of specific polar residues in the C-terminal half of the peptide for channel stability and function.
Engineered Peptaibol Variants and Their Functional Characterization
The creation of engineered peptaibol variants, through both semi-synthesis and total synthesis, allows for the systematic investigation of structure-activity relationships. By altering specific amino acids or truncating segments of the peptide, researchers can fine-tune the functional properties of these molecules.
For instance, the strategic replacement of amino acids can influence cytotoxicity and membrane interaction. In studies of other peptaibols, replacing an Isovaline (Iva) with an α-aminoisobutyric acid (Aib) residue has been shown to reduce cytotoxic potency. pnas.org Similarly, N- and C-terminal truncations of synthetic peptides have been used to identify the minimum sequence required for biological activity. acs.org
While specific literature on genetically engineered variants of this compound is limited, the principles derived from synthetic analogues provide a clear roadmap. The functional characterization of such variants typically involves assessing their ability to form channels in artificial lipid bilayers, measuring their hemolytic or antimicrobial activity, and using spectroscopic methods to determine their conformational properties. mdpi.combbk.ac.uk These studies collectively demonstrate that the unique combination of a stable helical structure, conferred by Aib residues, and the precise positioning of polar and charged groups are essential for the biological function of this compound and its derivatives. bbk.ac.uknih.gov
Advanced Research Directions and Future Perspectives
Integrated Omics Approaches for Comprehensive Understanding
A holistic view of Trichotoxin A40 biosynthesis and its physiological roles can be achieved by integrating multiple "omics" disciplines. This systems biology approach moves beyond single-gene studies to capture the complexity of the cellular machinery involved.
Genomics: The foundation of this approach lies in the genomic sequencing of Trichoderma species. microbiologyresearch.orgnih.gov The genomes of various Trichoderma strains, such as T. virens, have been found to harbor a significant number of genes encoding non-ribosomal peptide synthetases (NRPSs), the mega-enzymes responsible for peptaibol synthesis. microbiologyresearch.orgnih.gov For instance, the T. virens genome contains genes for 22 NRPSs and four hybrid Polyketide Synthase (PKS)/NRPS enzymes. microbiologyresearch.orgnih.gov Genome mining, using tools like antiSMASH, has become crucial for identifying the biosynthetic gene clusters (BGCs) responsible for producing peptaibols. mdpi.comresearchgate.net These analyses have revealed that Trichoderma genomes often contain multiple BGCs for different peptaibols, such as the 14- and 18-module synthases found in Trichoderma sp. SK1-7. mdpi.comscilit.com
Transcriptomics: Analyzing the transcriptome reveals which genes are actively expressed under specific conditions. Studies have shown that the expression of NRPS genes can be significantly upregulated when Trichoderma interacts with other organisms, such as plant roots. microbiologyresearch.orgnih.gov This suggests a role for these peptides in symbiotic or antagonistic relationships. By comparing transcriptomic data from different growth conditions (e.g., confrontation with pathogenic fungi), researchers can identify the specific NRPS genes, like tex2 in T. virens, that are switched on to produce certain peptaibols. nih.govnih.gov
Proteomics: Proteomics provides a direct look at the proteins present in the cell, including the large NRPS enzymes. frontiersin.org While genomics predicts the potential for biosynthesis, proteomics confirms the presence of the enzymatic machinery. An integrated translatome and proteome approach can offer a more accurate picture of the key regulators and enzymes involved in the Trichoderma–plant–pathogen interaction, bridging the gap between gene expression and functional protein production. frontiersin.org
Metabolomics: This discipline focuses on the final products of biosynthesis, the secondary metabolites themselves. mdpi.comscilit.com Metabolomic profiling using techniques like high-performance liquid chromatography coupled to mass spectrometry (LC-MS/MS) is essential for identifying the complex mixture of peptaibols, including this compound variants, produced by a single strain. nih.govnih.gov When combined with genomic data, metabolomics can link a specific BGC to its resulting peptide products. mdpi.comscilit.com
The integration of these omics fields allows for a comprehensive "genome-guided" approach. By starting with the genomic potential, researchers can predict metabolite production, verify it through metabolomics, and understand its regulation through transcriptomics and proteomics. This synergy is critical for fully mapping the biosynthetic pathways and ecological roles of this compound. mdpi.comscilit.com
Computational Modeling and Molecular Dynamics Simulations of this compound in Biological Membranes
Understanding the mechanism of action of this compound requires visualizing its interaction with and within biological membranes at an atomic level. Computational modeling and molecular dynamics (MD) simulations are powerful tools for achieving this insight. clemson.edumdpi.com
Trichotoxins are known to be potent membrane-active peptides that form ion channels in lipid bilayers. frontiersin.orgnih.gov The structure of this compound, rich in the helix-promoting amino acid α-aminoisobutyric acid (Aib), predisposes it to form a stable α-helical conformation. nih.govresearchgate.netmdpi.com This helical structure is fundamental to its ability to insert into the membrane and self-associate into multimeric channel structures. bbk.ac.uk
High-resolution crystal structures, such as that determined for the closely related Trichotoxin_A50E, provide an essential template for building computational models. bbk.ac.uk These models can then be embedded in a simulated lipid bilayer environment, such as a 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) bilayer, surrounded by water and ions. frontiersin.org
MD simulations can then track the movement of every atom in the system over time, revealing:
Insertion Dynamics: How the peptide partitions from an aqueous environment into the hydrophobic core of the membrane.
Conformational Stability: The stability of the helical structure within the anisotropic environment of the lipid bilayer.
Aggregation and Channel Formation: The process by which individual this compound monomers aggregate to form a functional, ion-conducting pore. Models suggest that these channels are likely formed by bundles of helices, potentially as hexameric or octameric structures. nih.govbbk.ac.uk
Ion and Water Transport: The movement of specific ions and water molecules through the central pore of the channel, providing insights into its ion selectivity. bbk.ac.uk
Peptide-Lipid Interactions: The specific interactions between amino acid side chains and lipid headgroups or acyl chains, which anchor the peptide within the membrane and can induce local membrane perturbations. frontiersin.org
These simulations can also explore the functional differences between this compound and its variants. For example, the substitution of a glutamine (Gln) in neutral trichotoxins with a glutamic acid (Glu) in acidic trichotoxins like A40 can be modeled to understand how this charge difference affects channel stability and ion transport. mdpi.combbk.ac.uk It is proposed that the charged Glu residue may cause electrostatic repulsion between monomers, potentially destabilizing the multimeric channel. bbk.ac.uk
| Parameter | Information Gained from Computational Modeling |
| Insertion Pathway | Elucidates the energetics and mechanism of peptide partitioning into the lipid bilayer. |
| Helical Stability | Confirms the dominant helical conformation within the membrane environment. |
| Oligomeric State | Predicts the number of monomers (e.g., 6 or 8) required to form a stable channel. nih.govbbk.ac.uk |
| Pore Dimensions | Estimates the diameter of the channel lumen, suggesting which ions can pass through. bbk.ac.uk |
| Ion Selectivity | Investigates the electrostatic potential within the pore to explain preference for cations. bbk.ac.uk |
| Structural Flexibility | Identifies flexible regions, such as hinge points, that may be important for channel gating. bbk.ac.uk |
Discovery of Novel this compound Producers and Variants
The chemical diversity of peptaibols is vast, with hundreds of unique sequences identified. researchgate.net Research continues to uncover new this compound variants and novel fungal strains that produce them. This exploration expands our understanding of the distribution and evolution of these compounds in nature.
The primary strategies for discovery are:
Bio-prospecting and Culture-based Screening: This traditional approach involves isolating fungi from diverse and often underexplored environments, such as marine habitats. Fungi isolated from marine organisms, like ascidians, have been identified as producers of novel peptaibols. nih.gov Once isolated, the fungal strains are cultivated, and their extracts are screened for antimicrobial activity or analyzed directly for peptaibol production using LC-MS. researchgate.netnih.gov
Genome Mining: With the falling cost of DNA sequencing, it is now feasible to sequence the genomes of newly isolated fungi. Bioinformatic tools can then be used to scan these genomes for the presence of NRPS gene clusters that show homology to known peptaibol synthetases. researchgate.netnih.gov This "genome-first" approach can predict the production of peptaibols even before they are chemically detected, guiding the subsequent analytical chemistry efforts. mdpi.comscilit.com
Advanced Mass Spectrometry and Molecular Networking: High-resolution tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern peptaibol discovery. nih.govnih.gov It allows for the rapid detection and preliminary sequencing of peptides in complex mixtures. When combined with molecular networking, a computational method that clusters molecules based on their MS/MS fragmentation patterns, researchers can quickly identify entire families of related peptaibols and pinpoint novel variants that differ by one or more amino acid residues. nih.govnih.gov
These approaches have revealed that a single Trichoderma strain can produce a microheterogeneous mixture of dozens of related peptaibol sequences. nih.gov For example, analysis of Trichoderma virens identified 53 new 14-residue sequences and 18 new 11-residue sequences from a single strain. nih.gov These variants often arise from substitutions at specific positions in the peptide chain, such as the exchange of Alanine for α-aminoisobutyric acid or Glutamine for Glutamic acid. nih.govmdpi.com
| Discovery Method | Description | Example Application |
| Bio-prospecting | Isolation of fungi from unique ecological niches. | Identifying a marine strain of Trichoderma endophyticum from an ascidian as a peptaibol producer. nih.gov |
| Genome Mining | In silico identification of biosynthetic gene clusters (BGCs) in sequenced genomes. | Finding two large PKS-NRPS hybrid clusters in Trichoderma sp. SK1-7, predicting peptaibol production. mdpi.comscilit.com |
| LC-MS/MS & Networking | Chemical analysis and computational clustering to identify and relate peptaibols in a mixture. | Characterizing new 15-residue peptaibols ("endophytins") and linking them to a specific NRPS gene. nih.gov |
Elucidation of Regulatory Networks Controlling this compound Biosynthesis
The production of secondary metabolites like this compound is a tightly regulated process, ensuring that these energetically expensive compounds are made only when they provide a competitive advantage. Unraveling the complex regulatory networks that control the expression of the this compound biosynthetic gene cluster is a key area of future research.
Several factors are known to influence peptaibol production:
Environmental Cues: Nutrient availability is a critical factor. For instance, the choice of carbon source (e.g., sucrose) can significantly impact the yield of peptaibols. nih.gov
Inter-species Interactions: The presence of other organisms, particularly competing fungi or host plants, can act as a powerful trigger for peptaibol biosynthesis. microbiologyresearch.orgnih.gov Studies have shown that the expression of NRPS genes is upregulated during mycoparasitic interactions with plant pathogens or during colonization of plant roots. microbiologyresearch.orgnih.govnih.gov Fungal cell debris can also act as an elicitor to boost production. nih.gov
Precursor Availability: The biosynthesis of this compound depends on the cellular pool of its constituent amino acids, especially the non-proteinogenic α-aminoisobutyric acid (Aib). nih.govmdpi.com The machinery for synthesizing Aib is therefore a key control point. mdpi.comscilit.com Feeding cultures with Aib has been shown to enhance the production of certain trichotoxins. nih.govmdpi.com
Future research will focus on identifying the specific molecular components of these regulatory networks:
Transcription Factors: Identifying the specific transcription factors that bind to the promoter regions of NRPS genes to activate or repress their expression.
Signaling Pathways: Mapping the signal transduction cascades that translate an external stimulus (e.g., detection of a competing fungus) into a change in gene expression.
Global Regulators: Investigating the role of global regulatory proteins involved in chromatin remodeling or broad metabolic control in coordinating secondary metabolism with primary cellular processes.
Understanding these networks is fundamental for developing strategies to rationally control and enhance this compound production.
Application of this compound as a Biochemical Probe in Cell Biology Research
The well-defined membrane-modifying activity of this compound makes it a valuable tool, or "biochemical probe," for studying biological membranes and related cellular processes. Its ability to form voltage-dependent, ion-permeable channels in lipid bilayers can be harnessed to investigate fundamental aspects of membrane biophysics and cell physiology.
Key applications include:
Studying Membrane Stability and Dynamics: By introducing this compound to artificial lipid bilayers (e.g., planar lipid membranes or liposomes) of varying compositions, researchers can probe how factors like lipid type, cholesterol content, and membrane thickness affect the formation and stability of transmembrane protein channels. nih.gov
Investigating Ion Channel Function: this compound serves as a model system for understanding the principles of ion channel self-assembly, gating (opening and closing), and ion selectivity. Because its structure is much simpler than that of large, complex cellular ion channel proteins, it allows for more tractable structure-function studies. bbk.ac.uk
Probing Cellular Responses to Membrane Stress: Introducing this compound to living cells can induce controlled membrane permeabilization. This can be used to study how cells respond to a loss of ion homeostasis, membrane depolarization, and the influx of small molecules. It can serve as a tool to investigate signaling pathways related to membrane damage and repair.
Fluorophore Interaction Studies: While not a direct application of the peptide itself, the study of how fluorescent labels, often used to track biomolecules, interact with lipid membranes is crucial. plos.org The defined environment of a this compound-perforated membrane could potentially be used as a system to test such interactions.
The utility of this compound as a probe stems from its defined chemical structure and its predictable mechanism of action, which involves insertion and aggregation to form a discrete channel. bbk.ac.ukresearchgate.net This contrasts with detergents, which cause non-specific disruption of the membrane.
Bioengineering Strategies for Enhanced or Modified this compound Production
The non-ribosomal synthesis of this compound presents unique opportunities for bioengineering. By manipulating the producing fungus or its biosynthetic machinery, it is possible to increase the yield of the natural compound or even create novel peptaibol derivatives with altered properties.
Strategies for bioengineering include:
Fermentation Optimization: This is the most direct approach, involving the systematic optimization of culture conditions. This includes modifying the composition of the growth medium (e.g., carbon and nitrogen sources), adding specific amino acid precursors like Aib, and using elicitors (e.g., cell wall components from other fungi) to stimulate the native regulatory pathways and boost production. nih.govmdpi.com
Genetic Engineering of the Host Strain: This involves modifying the Trichoderma strain itself.
Overexpression of NRPS Genes: Placing the entire this compound biosynthetic gene cluster under the control of a strong, constitutive promoter could lead to significantly higher yields by removing the native regulatory controls.
Manipulation of Regulatory Genes: Overexpressing positive regulators (activator transcription factors) or deleting negative regulators (repressor proteins) of the BGC can also be used to enhance transcription and subsequent peptide production.
NRPS Enzyme Engineering (Module Swapping): The modular nature of non-ribosomal peptide synthetases offers a tantalizing prospect for creating novel molecules. rsc.orgresearchgate.net Each module in the NRPS is responsible for incorporating a specific amino acid. rsc.orgresearchgate.net By using genetic engineering techniques to swap, delete, or modify the adenylation (A) domains, which are responsible for amino acid selection, it may be possible to direct the synthase to incorporate different amino acids at specific positions in the peptide chain. This could lead to the creation of a library of novel this compound analogs with potentially enhanced stability, altered channel properties, or different biological activities. The natural diversity of peptaibols, which often arises from the loss or gain of modules in NRPSs, provides a blueprint for how this can occur. nih.govnih.gov
These bioengineering efforts could transform Trichoderma into a highly efficient cell factory for the production of this compound and its derivatives for various biotechnological applications.
Q & A
Q. How can researchers optimize synthetic routes for this compound analogs to improve bioactivity?
- Answer: Apply structure-activity relationship (SAR) analysis to identify critical functional groups. Use solid-phase peptide synthesis (SPPS) or modular polyketide synthase engineering for analog generation. Validate improvements via comparative bioassays and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling .
Methodological Considerations
- Data Contradiction Analysis: Use funnel plots to detect publication bias and subgroup analysis to explore variability (e.g., strain-specific responses) .
- Experimental Reproducibility: Document raw data and statistical codes in repositories like Zenodo. Include negative controls and reagent lot numbers in appendices .
- Ethical Compliance: Obtain institutional review board (IRB) approval for animal/human cell studies and adhere to Nagoya Protocol guidelines for microbial sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
